2-Fluoro-3-methoxybenzyl alcohol

説明

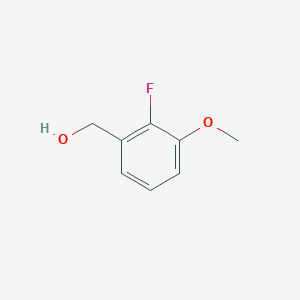

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2-fluoro-3-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO2/c1-11-7-4-2-3-6(5-10)8(7)9/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXVBJFZOPGMFGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10343970 | |

| Record name | 2-Fluoro-3-methoxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178974-59-9 | |

| Record name | 2-Fluoro-3-methoxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-3-methoxybenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies

Conventional Synthetic Routes to 2-Fluoro-3-methoxybenzyl Alcohol and Related Structures

The synthesis of this compound and its structural analogs relies on established organic chemistry transformations. These routes are designed to control the regioselectivity of the substitutions on the aromatic ring, ensuring the correct placement of the fluoro, methoxy (B1213986), and hydroxymethyl groups.

Reduction of Carbonyl Precursors

A primary and widely utilized strategy for the synthesis of benzyl (B1604629) alcohols involves the reduction of the corresponding carbonyl compounds, primarily aldehydes and ketones. This approach is favored for its high efficiency and the ready availability of various reducing agents.

The direct reduction of a substituted benzaldehyde (B42025), such as 2-fluoro-3-methoxybenzaldehyde (B32414), is a straightforward method to obtain this compound. This transformation can be accomplished using various reducing agents. Common laboratory-scale reagents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), which are known for their high yields in converting aldehydes to primary alcohols. ncert.nic.in Catalytic hydrogenation over metal catalysts like palladium or platinum is another effective method. ncert.nic.in

A noteworthy example of a similar transformation is the electrochemical reduction of 2-chloro-6-fluorobenzaldehyde (B137617) to 2-chloro-6-fluorobenzyl alcohol. semanticscholar.org This method offers a green and efficient alternative to chemical reducing agents. The process involves constant current electrolysis in an aqueous methanolic solution. semanticscholar.orgisroset.org The electrochemical behavior is typically studied using cyclic voltammetry to determine the optimal reaction conditions, such as pH, with the reduction often favoring alkaline media. semanticscholar.orgisroset.org This electrochemical approach is recognized for being pollution-free, economically viable, and yielding pure products in good yields. semanticscholar.org

Table 1: Reduction of 2-Chloro-6-fluorobenzaldehyde

| Parameter | Value | Reference |

| Reactant | 2-Chloro-6-fluorobenzaldehyde | semanticscholar.orgisroset.org |

| Product | 2-Chloro-6-fluorobenzyl alcohol | semanticscholar.orgisroset.org |

| Method | Electrochemical Reduction | semanticscholar.orgisroset.org |

| Key Feature | Environmentally friendly | semanticscholar.org |

Fluorinated pharmaceutical intermediates are crucial in modern drug development, enhancing properties like potency, stability, and bioavailability. sinoshiny.comsinoshiny.com The reduction of carbonyl groups is a fundamental step in the synthesis of many complex, biologically active molecules that contain a substituted benzyl alcohol moiety. For instance, fluorinated compounds are used in the development of drugs for various diseases, including cancer and cardiovascular conditions. sinoshiny.comnih.gov The synthesis of these complex molecules often involves multi-step sequences where a substituted benzaldehyde is reduced to the corresponding alcohol, which then undergoes further reactions. For example, 2-fluoro-3-methoxybenzaldehyde is a key precursor in the synthesis of benzosuberone derivatives and bicyclic heterocycles like hydroisoquinolines and quinazolines, which are classes of compounds with significant pharmacological activity. ossila.com The reduction of the aldehyde to the alcohol is a critical transformation within these synthetic pathways.

Halogenation and Subsequent Functionalization

Halogenation of aromatic rings, followed by functional group interconversion, provides a versatile pathway to substituted benzyl alcohols. lumenlearning.commasterorganicchemistry.comlibretexts.orgchemguide.co.uk For the synthesis of this compound, this could involve the introduction of a halogen at a specific position on a methoxy-substituted benzene (B151609) ring, which is then converted to the hydroxymethyl group.

The direct halogenation of benzene and its derivatives is a classic example of electrophilic aromatic substitution. lumenlearning.comlibretexts.orgchemguide.co.uk The reaction typically requires a Lewis acid catalyst, such as ferric halides (FeX₃) or aluminum halides (AlX₃), to activate the halogen. lumenlearning.comlibretexts.org The regioselectivity of the halogenation is governed by the directing effects of the substituents already present on the ring. libretexts.org For a methoxy group, which is an ortho-, para-director, halogenation would primarily occur at positions ortho and para to it. libretexts.org To achieve the 2-fluoro-3-methoxy substitution pattern, one might start with a precursor that directs the incoming halogen to the desired position or employ more advanced, regioselective halogenation techniques.

Following halogenation, the introduced halogen can be transformed into a hydroxymethyl group. A common method involves a Grignard reaction, where the aryl halide is converted to an aryl magnesium halide, which then reacts with formaldehyde (B43269) to yield the benzyl alcohol upon hydrolysis. doubtnut.comgoogle.com

Methoxy Group Introduction Strategies

The introduction of a methoxy group onto the aromatic ring is a key step in the synthesis of this compound. This can be achieved through several methods, with nucleophilic aromatic substitution (SNAr) being a prominent strategy, especially on activated aromatic rings. acgpubs.orgmasterorganicchemistry.comwikipedia.orglibretexts.org

In an SNAr reaction, a nucleophile displaces a leaving group on an electron-poor aromatic ring. masterorganicchemistry.comwikipedia.org The presence of electron-withdrawing groups, such as nitro or multiple fluorine atoms, activates the ring towards nucleophilic attack. acgpubs.orgmasterorganicchemistry.comwikipedia.org For instance, in polyfluorinated aromatic compounds, a fluorine atom can act as a leaving group and be substituted by a methoxide (B1231860) nucleophile (from a source like sodium methoxide). acgpubs.org The substitution typically occurs at the para position due to better stabilization of the negatively charged intermediate (Meisenheimer complex). acgpubs.orglibretexts.org

A patented method for the synthesis of m-methoxybenzyl alcohol involves the reaction of ethylene (B1197577) glycol m-chlorobenzaldehyde with sodium methoxide, followed by hydrolysis and reduction. google.com This illustrates a practical approach to introducing a methoxy group via nucleophilic substitution of a halogen.

Precursor-based Synthesis Approaches

The synthesis of this compound often starts from readily available or synthetically accessible precursors. A key precursor is 2-fluoro-3-methoxybenzaldehyde. ossila.com This aldehyde can be synthesized through various routes. One potential method involves the ortho-lithiation of a protected 3-methoxyphenol (B1666288) derivative followed by reaction with a fluorinating agent. Alternatively, a suitable starting material like 2-bromo-6-fluoro-3-methoxyaniline can be converted to the corresponding benzonitrile (B105546) via a Sandmeyer reaction, which is then reduced to the aldehyde. researchgate.net

Once 2-fluoro-3-methoxybenzaldehyde is obtained, it can be directly reduced to this compound as described in section 2.1.1.1. This precursor is a valuable building block for creating more complex molecules, particularly in the pharmaceutical industry for the development of new therapeutic agents. ossila.comnih.gov

Advanced Synthetic Methodologies

To enhance efficiency, selectivity, and sustainability, advanced synthetic methods such as electrochemistry are being explored. These techniques offer unique control over redox reactions without the need for stoichiometric chemical reagents. rsc.orgmdpi.com

Electrochemical methods can be finely tuned to perform specific transformations, such as the reduction of an aldehyde to an alcohol, by controlling the electrical potential at an electrode. tandfonline.comtandfonline.com

Cyclic Voltammetry (CV) is a powerful electroanalytical technique used to investigate the electrochemical properties of a compound and to optimize reaction conditions. libretexts.org In the context of synthesizing this compound, CV would be applied to its precursor, 2-fluoro-3-methoxybenzaldehyde. By scanning the potential of a working electrode and measuring the resulting current, a voltammogram is produced which provides critical data. chesci.com

This data helps in:

Determining Reduction Potentials: Identifying the precise potential at which the aldehyde group is reduced to an alcohol. This allows for selective reduction without affecting other functional groups (like the fluoro or methoxy groups).

Assessing Reaction Reversibility: Understanding the stability of the intermediates formed during the reaction.

Studying Reaction Kinetics: Investigating whether the reaction is diffusion-controlled or surface-adsorbed, which informs the design of the electrolysis cell and mixing conditions. chesci.com

Detecting Side Reactions: Observing any unwanted oxidation or reduction peaks, or signs of electrode passivation (fouling) due to polymer formation on the electrode surface. researchgate.net

By systematically varying parameters such as the solvent, electrolyte, pH, and scan rate, CV allows researchers to pinpoint the optimal conditions for a scaled-up preparative electrolysis. electrochemsci.orgresearchgate.net

Table 1: Hypothetical Cyclic Voltammetry Data for Optimizing Aldehyde Reduction

| Parameter Varied | Observation | Implication for Optimization |

|---|---|---|

| pH | Cathodic peak potential (Epc) shifts to more negative values as pH increases. | The reduction is proton-dependent. Optimal pH can be selected to maximize efficiency and minimize hydrogen evolution. |

| Scan Rate (ν) | Peak current (ipc) is proportional to the square root of the scan rate (ν¹/²). | The process is diffusion-controlled, indicating that mass transport of the analyte to the electrode surface is the rate-limiting step. |

| Working Electrode | Higher current response and less fouling observed on a lead (Pb) or copper (Cu) cathode compared to platinum (Pt). | A copper or lead cathode would be a better choice for preparative scale electrolysis to ensure higher yield and electrode longevity. |

This table represents typical findings from a cyclic voltammetry study aimed at optimizing an electrochemical reduction.

Once optimal conditions are determined, constant current electrolysis (also known as galvanostatic electrolysis) is often used for the preparative-scale synthesis of the target alcohol. acs.org In this method, a constant current is applied to the electrochemical cell, ensuring a steady rate of reaction. This approach is often simpler to implement for large-scale synthesis than constant potential electrolysis (potentiostatic).

The electrochemical reduction of aromatic aldehydes to their corresponding primary alcohols has been well-documented. For instance, the reduction of vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) to vanillyl alcohol has been achieved with good yields using constant current electrolysis. tandfonline.comtandfonline.com This demonstrates the viability of this technique for molecules with similar functional groups.

Table 2: Examples of Constant Current Electrolysis for Aldehyde Reduction

| Aldehyde | Electrode Material (Cathode) | Electrolyte/Solvent | Current/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) | Stainless Steel | Sodium acetate (B1210297) in aqueous methyl alcohol | 8 Amps, 96 h | 4-Hydroxy-3-methoxybenzyl alcohol | 82% | tandfonline.comtandfonline.com |

This table provides examples from the literature demonstrating the successful reduction of substituted benzaldehydes to benzyl alcohols using constant current electrolysis.

By applying these principles, a targeted reduction of 2-fluoro-3-methoxybenzaldehyde to this compound could be efficiently performed, offering a green and scalable alternative to traditional chemical reductants. mdpi.com

Catalytic Synthesis Approaches

Transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions, provides a powerful tool for the formation of carbon-carbon bonds necessary for the synthesis of substituted benzyl alcohols. The Suzuki-Miyaura cross-coupling reaction, for instance, can be adapted to synthesize this compound. This could involve the coupling of an appropriate aryl halide with a suitable boronic acid derivative, followed by reduction.

A plausible synthetic route would start with 2-fluoro-3-methoxybromobenzene, which can be coupled with a protected formaldehyde equivalent, such as a formaldehyde-dithioacetal boronic ester, followed by deprotection and reduction to the alcohol. Alternatively, a formylation reaction of 2-fluoro-3-methoxybromobenzene followed by reduction of the resulting aldehyde can yield the target alcohol. A patent describes a one-pot process for the formylation of aryl bromides to benzaldehydes and their subsequent reduction with formate (B1220265) using a palladium catalyst, which could be directly applicable. google.com

The choice of palladium catalyst and ligands is crucial for achieving high yields and selectivity. Catalysts like Tetrakis(triphenylphosphine)palladium(0) are often employed for such transformations. google.com The reaction conditions, including the choice of base and solvent, also play a significant role in the reaction outcome.

Table 1: Plausible Palladium-Catalyzed Synthesis of this compound

| Reactants | Catalyst | Reaction Type | Potential Product |

|---|---|---|---|

| 2-Fluoro-3-methoxybromobenzene, CO, Reducing agent (e.g., formate) | Palladium complex (e.g., Pd(PPh₃)₄) | Carbonylative cross-coupling and in-situ reduction | This compound |

The synthesis of chiral fluorohydrins, which are valuable intermediates in the preparation of enantiomerically pure pharmaceuticals, can be achieved through asymmetric catalysis. Iridium-catalyzed asymmetric hydrogenation of prochiral substrates is a particularly effective method. rsc.orgdiva-portal.org For the synthesis of chiral this compound, a two-step approach could be envisioned. First, the corresponding prochiral ketone, 2-fluoro-3-methoxyacetophenone, would be synthesized. Subsequent asymmetric hydrogenation of this ketone using a chiral iridium catalyst would yield the chiral alcohol.

The choice of the chiral ligand is critical for achieving high enantioselectivity. Various phosphine-based ligands have been developed for iridium-catalyzed hydrogenations. The reaction is typically carried out under a hydrogen atmosphere, and the conditions (pressure, temperature, and solvent) are optimized to maximize both conversion and enantiomeric excess. While direct asymmetric hydrogenation of 2-fluoro-3-methoxybenzaldehyde could also be a route, the hydrogenation of the corresponding ketone offers a more established pathway to the chiral secondary alcohol.

A study on the iridium-catalyzed asymmetric hydrogenation of α-fluoro ketones demonstrated the preparation of β-fluoro alcohols with good enantiomeric and diastereomeric selectivities. nih.gov This methodology could potentially be adapted for the synthesis of the target chiral alcohol.

Table 2: Proposed Asymmetric Synthesis of Chiral this compound

| Substrate | Catalyst System | Reaction Type | Expected Product |

|---|

Photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling a wide range of transformations under mild conditions. For the synthesis of this compound, photoredox catalysis could be employed in a fluoroalkylation strategy. This might involve the direct C-H functionalization of a suitable precursor.

For instance, a methoxy-substituted benzyl alcohol derivative could undergo a photoredox-catalyzed reaction with a fluorine source. Alternatively, a photoredox/nickel dual-catalyzed cross-coupling of an α-hydroxyalkyltrifluoroborate with an appropriate aryl halide could be a viable route for the direct synthesis of secondary benzylic alcohols. nih.gov This approach is noted for its high selectivity and functional group tolerance. nih.gov

The mechanism of these reactions typically involves the generation of radical intermediates through single-electron transfer processes initiated by a photocatalyst upon visible light irradiation. The choice of photocatalyst (e.g., iridium or ruthenium complexes), solvent, and additives is crucial for controlling the reaction pathway and achieving the desired product.

Table 3: Potential Photoredox-Catalyzed Synthesis of this compound

| Strategy | Key Reagents | Catalyst System | Potential Advantage |

|---|---|---|---|

| C-H Fluoroalkylation | 3-Methoxybenzyl alcohol derivative, Fluorinating agent | Photocatalyst (e.g., Ir or Ru complex) | Direct functionalization of C-H bonds |

Heterogeneous catalysis offers significant advantages in terms of catalyst recovery and reuse, making it an attractive approach for sustainable chemical synthesis. Cobalt-based heterogeneous catalysts have shown promise in C-C bond formation reactions. nih.gov For the synthesis of this compound, a cobalt-catalyzed cross-coupling reaction could be envisioned.

One possible strategy involves the reaction of a Grignard reagent derived from 2-fluoro-3-methoxybromobenzene with formaldehyde in the presence of a heterogeneous cobalt catalyst. Alternatively, cobalt catalysts can be used for the C-H activation of aromatic compounds, which could then be functionalized to introduce the hydroxymethyl group. nih.govmdpi.com

The activity and selectivity of heterogeneous cobalt catalysts are highly dependent on the support material, the size and dispersion of the cobalt nanoparticles, and the presence of promoters. The reaction conditions, such as temperature and solvent, also play a critical role.

Table 4: Hypothetical Heterogeneous Cobalt-Catalyzed Synthesis of this compound

| Reactants | Catalyst | Reaction Type | Potential Advantage |

|---|

"One-Pot" Synthetic Strategies (e.g., in radioligand synthesis)

"One-pot" synthetic strategies, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, reduced waste, and cost-effectiveness. The synthesis of fluorinated benzyl alcohols, particularly for applications in radioligand synthesis where short-lived isotopes are used, can greatly benefit from such streamlined procedures. perfumerflavorist.com

The development of one-pot procedures requires careful selection of reagents and reaction conditions to ensure compatibility between the different reaction steps. The catalyst must be active for all transformations in the sequence, and the byproducts of one step should not interfere with subsequent steps.

Table 5: Example of a "One-Pot" Synthesis of this compound

| Starting Material | Reagents | Catalyst | Key Transformations |

|---|

Biotransformation via Biocatalysis (e.g., Baker's Yeast in aromatic alcohol synthesis)

Biotransformation using whole microorganisms or isolated enzymes offers a green and highly selective alternative to traditional chemical synthesis. Baker's yeast (Saccharomyces cerevisiae) is a readily available and inexpensive biocatalyst that contains a variety of enzymes capable of performing useful organic transformations, including the reduction of carbonyl compounds. researchgate.net

The synthesis of this compound can be achieved through the biocatalytic reduction of the corresponding aldehyde, 2-fluoro-3-methoxybenzaldehyde. nih.govossila.com Baker's yeast contains alcohol dehydrogenases that can efficiently reduce the aldehyde functionality to the primary alcohol. These reactions are typically carried out in an aqueous medium under mild conditions (room temperature and neutral pH), making them environmentally benign.

The efficiency and enantioselectivity of the biotransformation can be influenced by various factors, including the substrate concentration, the amount of yeast, the reaction time, and the presence of co-solvents. Studies have shown that Baker's yeast can tolerate a range of substituents on the aromatic ring of benzaldehyde derivatives, suggesting that 2-fluoro-3-methoxybenzaldehyde would be a suitable substrate. researchgate.netperfumerflavorist.com While the primary product would be the racemic alcohol, chiral induction is often observed in yeast reductions, potentially leading to an enantioenriched product.

Table 6: Biotransformation of 2-Fluoro-3-methoxybenzaldehyde to this compound

| Substrate | Biocatalyst | Reaction Type | Expected Product |

|---|

Scalability and Process Optimization in Synthesis

A common and scalable method for the preparation of substituted benzyl alcohols is the reduction of the corresponding benzaldehydes. In the context of this compound, the precursor would be 2-fluoro-3-methoxybenzaldehyde. The choice of reducing agent and reaction conditions is paramount for a successful and economical large-scale synthesis.

For industrial applications, catalytic hydrogenation is often the preferred method for the reduction of aldehydes due to its high efficiency, atom economy, and the reusability of the catalyst. A variety of catalysts, such as nickel, palladium, or platinum on a solid support (e.g., carbon or alumina), can be employed. The optimization of this process would involve a systematic study of several parameters:

Catalyst Selection and Loading: The choice of catalyst can significantly impact the reaction rate and selectivity. Optimizing the catalyst loading is crucial to balance reaction time with cost, as noble metal catalysts can be expensive.

Hydrogen Pressure: Higher hydrogen pressures generally lead to faster reaction rates. However, this necessitates the use of specialized high-pressure reactors, which increases capital and operational costs. The optimal pressure is a trade-off between reaction speed and equipment costs.

Temperature: The reaction temperature affects the rate of reaction and the potential for side reactions. An optimal temperature profile ensures a high conversion rate to the desired product while minimizing the formation of impurities.

Solvent: The choice of solvent is critical for dissolving the starting material and the product, as well as for heat transfer. For industrial processes, factors such as solvent toxicity, flammability, and ease of recovery are important considerations.

Agitation: Proper mixing is essential in a heterogeneous catalytic system to ensure efficient contact between the hydrogen gas, the liquid phase (substrate and solvent), and the solid catalyst. The type and speed of the agitator in the reactor are important optimization parameters.

An alternative to catalytic hydrogenation is the use of chemical reducing agents. While reagents like sodium borohydride are common in laboratory synthesis due to their convenience, their use on a large scale can be less economical due to their stoichiometric consumption and the generation of significant waste streams that require treatment.

Drawing an analogy from the synthesis of a related compound, 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol, a patented industrial process provides a glimpse into scalable reaction conditions. In one example, the synthesis was carried out in a 500ml autoclave, a type of reactor suitable for pilot-scale and industrial production due to its ability to handle pressure and temperature. google.com The process involved the reaction of 2,3,5,6-tetrafluoro-tere-phenylenedimethanol with methyl chloride in a toluene-water two-phase system in the presence of sodium hydroxide (B78521). google.com The reaction was conducted at 60°C for 8 hours, achieving a conversion rate of 95.7% and a purity of 92.3%. google.com

This example highlights several key aspects of process optimization for scalability:

Use of a Pressure Reactor: The autoclave allows for reactions to be carried out above the boiling point of the solvents at atmospheric pressure, which can significantly increase the reaction rate.

Phase-Transfer Catalysis: The use of a two-phase system with a base can be an effective strategy for reactions involving reagents with different solubilities.

Process Monitoring: The use of gas chromatography to analyze the product demonstrates the importance of in-process controls to monitor the reaction progress and product quality. google.com

To illustrate the parameters that would be critical for the process optimization of the reduction of 2-fluoro-3-methoxybenzaldehyde to this compound, the following interactive data table outlines a hypothetical set of parameters based on typical industrial catalytic hydrogenation processes.

Process Optimization Parameters for the Catalytic Hydrogenation of 2-Fluoro-3-methoxybenzaldehyde

| Parameter | Range for Optimization | Key Considerations for Scalability |

|---|---|---|

| Catalyst | Pd/C, Pt/C, Raney Ni | Cost, activity, selectivity, and ease of separation/recycling. |

| Catalyst Loading | 0.1 - 5 mol% | Balancing reaction time with catalyst cost. |

| Hydrogen Pressure | 1 - 50 bar | Impact on reaction rate versus reactor cost and safety requirements. |

| Temperature | 25 - 100 °C | Optimizing for reaction rate while minimizing side reactions and energy consumption. |

| Solvent | Methanol (B129727), Ethanol, Ethyl Acetate | Solubility of reactants and product, ease of recovery, safety, and environmental impact. |

| Substrate Concentration | 5 - 30 w/v% | Maximizing reactor throughput without compromising reaction performance or safety. |

| Agitation Speed | 100 - 500 RPM | Ensuring efficient mass transfer in the three-phase system. |

Chemical Reactivity and Transformation Mechanisms

Oxidation Reactions of the Benzylic Alcohol Moiety

The oxidation of primary alcohols, such as 2-Fluoro-3-methoxybenzyl alcohol, is a fundamental transformation in organic synthesis, yielding valuable carbonyl compounds.

The oxidation of a primary benzylic alcohol can yield either an aldehyde or a carboxylic acid, depending on the oxidant and the reaction conditions employed. chemguide.co.uklibretexts.org Partial oxidation leads to the formation of the corresponding aldehyde, 2-fluoro-3-methoxybenzaldehyde (B32414). To achieve this, the reaction is typically performed under controlled conditions, often by removing the aldehyde from the reaction mixture as it forms to prevent further oxidation. chemguide.co.uk

Complete oxidation results in the formation of the corresponding carboxylic acid, 2-fluoro-3-methoxybenzoic acid. This transformation requires stronger oxidizing agents or more vigorous reaction conditions to ensure the intermediate aldehyde is fully oxidized. chemguide.co.uklibretexts.org Several methods exist for the direct conversion of primary alcohols to carboxylic acids, such as a two-step, one-pot procedure involving initial oxidation with sodium hypochlorite (B82951) (NaOCl) and a TEMPO catalyst, followed by further oxidation with sodium chlorite (B76162) (NaClO₂). nih.gov Other effective reagents for this full oxidation include chromium trioxide (CrO₃) with periodic acid (H₅IO₆) and systems using iron(III) nitrate (B79036) with TEMPO and oxygen. organic-chemistry.org

The general pathways for the oxidation of this compound are depicted below:

Partial Oxidation: this compound → 2-Fluoro-3-methoxybenzaldehyde

Full Oxidation: this compound → 2-Fluoro-3-methoxybenzaldehyde → 2-Fluoro-3-methoxybenzoic acid

Catalytic methods are often preferred for oxidation reactions due to their efficiency, selectivity, and reduced environmental impact. Various catalytic systems have been developed for the oxidation of benzylic alcohols.

Aryl-alcohol oxidases (AAOs) are a family of flavin-adenine-dinucleotide (FAD)-containing enzymes that catalyze the oxidation of a wide array of aromatic primary alcohols to their corresponding aldehydes. nih.govnih.govwikipedia.org These enzymes utilize molecular oxygen as an electron acceptor, producing hydrogen peroxide as the sole byproduct. nih.gov The catalytic cycle involves two main steps: a reductive half-reaction where the alcohol substrate is oxidized and the FAD cofactor is reduced, followed by an oxidative half-reaction where the reduced FAD is reoxidized by molecular oxygen. nih.gov

Research has shown that AAOs are highly effective for oxidizing various benzylic alcohols, with 3-methoxybenzyl alcohol being identified as one of the best substrates. expasy.org Given this substrate specificity, it is highly probable that this compound also serves as a suitable substrate for AAO-mediated oxidation. The broad substrate tolerance and stereoselective nature of AAOs make them valuable biocatalysts for industrial applications, including the synthesis of flavor and fragrance compounds. nih.gov Furthermore, these enzymes can be engineered through directed evolution to enhance their stability and activity for specific applications. acs.org

A dual catalysis system employing nitric acid (HNO₃) in conjunction with a fluorinated alcohol, such as 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), provides a highly selective method for the aerobic oxidation of benzyl (B1604629) alcohols to aldehydes. researchgate.net In this system, HNO₃ acts as the precursor to the active nitrogen oxide species, while the fluorinated alcohol serves as a template catalyst and solvent. researchgate.net A key advantage of using HFIP is its ability to inhibit the subsequent oxidation of the aldehyde to a carboxylic acid, thus enhancing selectivity. researchgate.net

The proposed mechanism for the oxidation of benzyl alcohol with dilute nitric acid involves the initial formation of benzyl nitrite (B80452) as an intermediate. acs.orgscribd.com This reaction is often initiated by a catalytic amount of sodium nitrite (NaNO₂), which reacts with HNO₃ to generate nitrous acid (HNO₂). acs.orgyoutube.com The benzyl nitrite intermediate is unstable in the acidic medium and decomposes to yield the final benzaldehyde (B42025) product. scribd.comyoutube.com

Table 1: Dual Catalysis System for Benzyl Alcohol Oxidation

| Catalyst System | Oxidant | Solvent/Co-catalyst | Product | Key Feature | Reference |

|---|---|---|---|---|---|

| HNO₃ | Oxygen (aerobic) | 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) | Aldehyde | High selectivity; fluorinated alcohol inhibits over-oxidation. | researchgate.net |

A diverse range of metal-based catalysts have been developed for the aerobic oxidation of benzylic alcohols, offering efficient and environmentally friendly routes to aldehydes. These systems typically use molecular oxygen from the air as the ultimate oxidant.

Gold (Au) nanoparticles have shown significant catalytic activity. When supported on materials with intrinsic basicity like strontium hydroxide (B78521) (Sr(OH)₂), gold catalysts can effectively oxidize benzyl alcohol without the need for an external base. mdpi.com Bimetallic gold catalysts, such as Au-Ru and Au-Ir supported on alumina (B75360) (Al₂O₃), can exhibit synergistic effects, leading to enhanced activity and selectivity for benzaldehyde. elsevierpure.com Similarly, bimetallic Au-Sn nanoparticles supported on graphene oxide (GO) have proven to be effective catalysts for this transformation. nih.govrsc.org

Iron-based systems are also prominent. Ferric nitrate (Fe(NO₃)₃) can act as an efficient initiator for the oxidation of benzyl alcohol, achieving high conversion rates. frontiersin.orgnih.gov The mechanism involves the decomposition of the nitrate to generate reactive nitrogen species. Other metal nitrates, including those of aluminum (Al(NO₃)₃) and copper (Cu(NO₃)₂), also show catalytic activity. frontiersin.org

Table 2: Selected Metal-Catalyzed Aerobic Oxidation Systems for Benzyl Alcohols

| Catalyst | Support | Oxidant | Temperature | Product | Reference |

|---|---|---|---|---|---|

| Au | Sr(OH)₂ | O₂ | 100-140 °C | Benzaldehyde | mdpi.com |

| Au-Ru, Au-Ir | Al₂O₃ | O₂ | 80 °C | Benzaldehyde | elsevierpure.com |

| Au-Sn | Graphene Oxide (GO) | O₂ | Moderate | Benzaldehyde | nih.govrsc.org |

| Fe(NO₃)₃ | None | N₂ or Air | - | Benzaldehyde | frontiersin.orgnih.gov |

Graphite (B72142) oxide (GO), a non-metallic and inexpensive material, can serve as a catalyst for the oxidation of benzylic alcohols. utexas.edu The application of ultrasonic irradiation can enhance the catalytic activity of GO, facilitating transformations under mild conditions. nih.gov For instance, ultrasound has been successfully used in the direct oxidative amidation of benzyl alcohols with amines, where GO acts as a reusable, solid acid catalyst. nih.gov

Recent studies have also explored modified graphene materials. N-doped graphene oxide (NGO) has been reported as a highly efficient metal-free catalyst for the selective oxidation of benzyl alcohol to benzaldehyde using peroxymonosulfate (B1194676) as the oxidant. dp.tech The catalytic activity is attributed to the synergistic roles of pyridinic nitrogen and ketonic carbonyl groups within the NGO structure. dp.tech A notable feature of this system is its ability to prevent the over-oxidation of the resulting aldehyde to benzoic acid. dp.tech The use of alcohols has also been found to effectively reduce graphite oxide, a process in which the alcohol itself is oxidized. utexas.edu

Catalytic Oxidation Mechanisms

Nucleophilic Substitution Reactions

The hydroxyl group of this compound, being a poor leaving group (OH-), requires conversion to a better leaving group to facilitate nucleophilic substitution. libretexts.org As a benzylic alcohol, it is prone to react via an S_N1 mechanism, which involves the formation of a carbocation intermediate. libretexts.org

A primary strategy involves the protonation of the alcohol in the presence of a strong acid, which converts the hydroxyl group into a good leaving group (H₂O). libretexts.org The subsequent departure of water generates a resonance-stabilized secondary benzylic carbocation. This carbocation is then susceptible to attack by a nucleophile. For instance, reaction with hydrogen halides (HX) can produce the corresponding 2-fluoro-3-methoxybenzyl halide. The reactivity order for hydrogen halides is HI > HBr > HCl. libretexts.org

Alternatively, the alcohol can be converted to a sulfonate ester, such as a tosylate or mesylate, or more commonly to an alkyl halide. A common transformation is the conversion of the alcohol to 2-Fluoro-3-methoxybenzyl bromide using reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) for the corresponding chloride.

Once converted to its bromide form, 2-Fluoro-3-methoxybenzyl bromide becomes an excellent substrate for S_N2 reactions. The bromine atom can be readily displaced by a variety of nucleophiles. For example, reaction with sodium cyanide would yield 2-fluoro-3-methoxyphenylacetonitrile, a key intermediate in the synthesis of other compounds. Similarly, reaction with sodium azide (B81097) would produce 2-fluoro-3-methoxybenzyl azide. These substitution reactions are fundamental in building more complex molecular architectures. Recent studies have also explored the use of reagents like a combination of Et₃N·3HF and AgF for nucleophilic fluorination of alkyl bromides, which proceeds through a mixture of S_N1 and S_N2 pathways. nih.gov

Table 1: Examples of Nucleophilic Substitution Reactions

| Starting Material | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | HBr | 2-Fluoro-3-methoxybenzyl bromide | S_N1 |

| This compound | PBr₃ | 2-Fluoro-3-methoxybenzyl bromide | S_N2 |

| 2-Fluoro-3-methoxybenzyl bromide | NaCN | 2-Fluoro-3-methoxyphenylacetonitrile | S_N2 |

| 2-Fluoro-3-methoxybenzyl bromide | NaN₃ | 2-Fluoro-3-methoxybenzyl azide | S_N2 |

Electrophilic Aromatic Substitution on the Fluorinated Methoxybenzyl System

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The regioselectivity of this reaction on the this compound ring is dictated by the combined electronic effects of the three substituents: the fluoro group, the methoxy (B1213986) group, and the hydroxymethyl group.

The methoxy group (-OCH₃) is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance. uci.edulibretexts.org The fluorine atom (-F) is a deactivating group due to its strong inductive electron-withdrawing effect, but it also acts as an ortho, para-director because its lone pairs can be donated to stabilize the arenium ion intermediate. uci.edulibretexts.org The hydroxymethyl group (-CH₂OH) is a weakly deactivating, ortho, para-director.

The directing effects of these groups are summarized below:

-OCH₃ (at C3): Directs ortho (to C2 and C4) and para (to C6).

-F (at C2): Directs ortho (to C1 and C3) and para (to C5).

-CH₂OH (at C1): Directs ortho (to C2 and C6) and para (to C4).

Considering the positions on the benzene (B151609) ring:

Position 4: Activated by the ortho-directing methoxy group and the para-directing hydroxymethyl group.

Position 5: Activated by the para-directing fluoro group.

Position 6: Activated by the para-directing methoxy group and the ortho-directing hydroxymethyl group.

The methoxy group is one of the strongest activating groups, and its influence will likely dominate. Therefore, electrophilic substitution is most likely to occur at the positions ortho and para to it, which are positions 2, 4, and 6. Position 2 is already substituted with fluorine. Thus, positions 4 and 6 are the most probable sites for substitution. Between these, position 4 is strongly activated by the methoxy group, while position 6 experiences some steric hindrance from the adjacent hydroxymethyl group. Consequently, electrophilic attack is most favored at the C4 position.

Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), sulfonation (using SO₃/H₂SO₄), and Friedel-Crafts acylation or alkylation. masterorganicchemistry.commasterorganicchemistry.com

Derivatization Strategies for Functional Group Interconversion

The hydroxymethyl group of this compound is a prime site for functional group interconversions, allowing for the synthesis of a variety of derivatives.

Oxidation: Mild oxidation of the primary alcohol can yield the corresponding aldehyde, 2-Fluoro-3-methoxybenzaldehyde. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are suitable for this transformation, preventing over-oxidation. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will oxidize the alcohol directly to the carboxylic acid, 2-Fluoro-3-methoxybenzoic acid.

Esterification and Etherification: The alcohol can readily undergo esterification by reacting with carboxylic acids (or their more reactive acyl chloride or anhydride (B1165640) derivatives) under acidic conditions to form esters. For example, reaction with acetyl chloride would yield 2-fluoro-3-methoxybenzyl acetate (B1210297).

Ether synthesis can be achieved via the Williamson ether synthesis. This involves first deprotonating the alcohol with a strong base like sodium hydride (NaH) to form the alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether.

Table 2: Derivatization of the Hydroxymethyl Group

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Mild Oxidation | Pyridinium Chlorochromate (PCC) | 2-Fluoro-3-methoxybenzaldehyde |

| Strong Oxidation | Potassium Permanganate (KMnO₄) | 2-Fluoro-3-methoxybenzoic acid |

| Esterification | Acetyl Chloride, Pyridine | 2-Fluoro-3-methoxybenzyl acetate |

Reaction Kinetics and Mechanistic Investigations

The study of reaction kinetics and mechanisms provides deeper insight into the reactivity of this compound. Electrochemical methods, particularly cyclic voltammetry (CV), are powerful tools for investigating redox processes and determining kinetic parameters.

While specific CV studies on this compound are not widely published, the technique has been successfully applied to structurally similar compounds, such as substituted benzaldehydes and benzyl alcohols. researchgate.netisroset.org For instance, the electrochemical reduction of 2-Chloro-6-fluorobenzaldehyde (B137617) to its corresponding alcohol has been studied using cyclic voltammetry. isroset.org Such studies typically involve using a glassy carbon electrode to measure the current response to a varying potential.

A hypothetical cyclic voltammetry study on this compound would likely investigate its oxidation. The oxidation of the benzyl alcohol would proceed at the electrode surface, and the resulting voltammogram would provide key information:

Oxidation Potential (Epa): The potential at which the alcohol is oxidized. This value is influenced by the electron-donating or -withdrawing nature of the ring substituents.

Peak Current (Ipa): The magnitude of the current, which is related to the concentration of the analyte and the rate of the reaction.

Reversibility: By reversing the potential scan, one can determine if the oxidation process is reversible or irreversible. The oxidation of benzyl alcohols is often irreversible. researchgate.net

By performing CV experiments at various scan rates, it is possible to determine whether the electrode process is diffusion-controlled or adsorption-controlled. isroset.org A linear relationship between the peak current and the square root of the scan rate is indicative of a diffusion-controlled process. From this data, the diffusion coefficient and other kinetic parameters can be calculated. Furthermore, conducting the experiments at different pH values can reveal the involvement of protons in the reaction mechanism. researchgate.net

Table 3: Potential Parameters from a Cyclic Voltammetry Study

| Parameter | Information Obtained | Typical Observation for Benzyl Alcohols |

|---|---|---|

| Anodic Peak Potential (Epa) | Ease of oxidation | Influenced by ring substituents |

| Anodic Peak Current (Ipa) | Reaction rate/Concentration | Proportional to concentration |

| Cathodic Peak (Epc) | Reversibility of the reaction | Often absent, indicating an irreversible process |

These investigations are crucial for understanding the electronic properties of the molecule and for developing controlled synthetic procedures, particularly for applications in electro-organic synthesis.

Derivatives, Analogues, and Structural Modifications

Synthesis of Structural Analogues

The generation of a library of compounds based on the 2-fluoro-3-methoxybenzyl alcohol core allows for a systematic exploration of structure-activity relationships. Key modifications can be introduced at the methoxy (B1213986) group, the fluorine position, and the benzylic alcohol functionality.

Modifications of the Methoxy Group

The methoxy group at the 3-position can be readily modified to explore the impact of different ether linkages or its replacement with other functional groups. A common strategy involves the demethylation of the parent compound to yield 2-fluoro-3-hydroxybenzyl alcohol. This intermediate serves as a versatile platform for subsequent O-alkylation or O-arylation reactions.

For instance, demethylation can be achieved using strong acids like hydrogen bromide or Lewis acids such as boron tribromide. The resulting phenol (B47542) can then be subjected to Williamson ether synthesis, reacting with a variety of alkyl halides in the presence of a base to yield a series of 2-fluoro-3-alkoxybenzyl alcohols. dtu.dkorganic-chemistry.orgmasterorganicchemistry.comnih.gov Similarly, reaction with aryl halides under palladium-catalyzed conditions can afford 2-fluoro-3-aryloxybenzyl alcohol derivatives. organic-chemistry.org

Table 1: Examples of Methoxy Group Modifications

| Starting Material | Reagents and Conditions | Product | Modification Type |

|---|---|---|---|

| This compound | BBr3, CH2Cl2 | 2-Fluoro-3-hydroxybenzyl alcohol | Demethylation |

| 2-Fluoro-3-hydroxybenzyl alcohol | CH3CH2Br, K2CO3, Acetone | 2-Fluoro-3-ethoxybenzyl alcohol | O-Ethylation |

| 2-Fluoro-3-hydroxybenzyl alcohol | C6H5CH2Cl, NaH, THF | 2-Fluoro-3-(benzyloxy)benzyl alcohol | O-Benzylation |

Alterations to the Fluorine Position and Substituents

The synthesis of positional isomers of fluoro-methoxybenzyl alcohol is crucial for understanding the influence of the fluorine atom's location on the molecule's properties. google.com This often requires starting from different precursors. For example, the synthesis of 3-fluoro-4-methoxybenzyl alcohol would begin with 3-fluoro-4-methoxybenzaldehyde.

Furthermore, analogues with different halogen substituents or additional fluorine atoms can provide valuable insights. The synthesis of a chloro-analogue, such as 2-chloro-3-methoxybenzyl alcohol, could be achieved from 2-chloro-3-methoxybenzoic acid via reduction. google.com The introduction of a second fluorine atom, to yield a difluoro-analogue like 2,5-difluoro-3-methoxybenzyl alcohol, would necessitate a starting material such as 1,3-difluoro-5-methoxybenzene, which can be formylated and subsequently reduced.

Table 2: Synthesis of Fluorine and Halogen Analogues

| Target Analogue | Potential Synthetic Precursor | Key Synthetic Steps |

|---|---|---|

| 3-Fluoro-2-methoxybenzyl alcohol | 3-Fluoro-2-methoxybenzaldehyde | Reduction (e.g., with NaBH4) |

| 2,5-Difluoro-3-methoxybenzyl alcohol | 1,3-Difluoro-5-methoxybenzene | Formylation followed by reduction |

| 2-Chloro-3-methoxybenzyl alcohol | 2-Chloro-3-methoxybenzoic acid | Reduction (e.g., with LiAlH4) |

Variations in the Benzylic Alcohol Functionality

The benzylic alcohol group is a versatile handle for a wide range of chemical transformations. Mild oxidation, for instance using manganese dioxide or a PCC (pyridinium chlorochromate) reagent, can convert the alcohol to 2-fluoro-3-methoxybenzaldehyde (B32414). nih.govorganic-chemistry.org Further oxidation under stronger conditions, with reagents like potassium permanganate (B83412), would yield 2-fluoro-3-methoxybenzoic acid.

The alcohol can also be converted into ethers or esters. Etherification can be accomplished under acidic conditions with another alcohol or via the Williamson ether synthesis after deprotonation. organic-chemistry.orgmasterorganicchemistry.com Esterification is readily achieved by reacting the alcohol with a carboxylic acid or an acyl chloride in the presence of a catalyst. longdom.orgguidechem.comnih.gov

Table 3: Modifications of the Benzylic Alcohol Functionality

| Starting Material | Reagents and Conditions | Product | Modification Type |

|---|---|---|---|

| This compound | PCC, CH2Cl2 | 2-Fluoro-3-methoxybenzaldehyde | Oxidation to Aldehyde |

| This compound | Acetic Anhydride (B1165640), Pyridine | 2-Fluoro-3-methoxybenzyl acetate (B1210297) | Esterification |

| This compound | NaH, CH3I, THF | 1-(Fluoromethyl)-2-fluoro-3-methoxybenzene | Etherification (Methyl Ether) |

Design Principles for Novel Derivatives

The design of new molecules based on the this compound scaffold is guided by established principles of medicinal chemistry, particularly the concepts of bioisosteric replacement and conformational control.

Bioisosteric Replacements in Fluorinated Aromatic Systems

Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. In the context of this compound, both the fluorine and methoxy groups can be considered for bioisosteric replacement.

The methoxy group is often a site of metabolic breakdown in drug molecules. Replacing it with more stable groups can enhance a compound's pharmacokinetic profile. nih.gov For example, a trifluoromethyl (CF3) or trifluoromethoxy (OCF3) group can be considered a bioisostere for the methoxy group. researchgate.net While synthetically more challenging to introduce, these groups can significantly alter the electronic properties and metabolic stability of the molecule. The synthesis of a trifluoromethyl analogue like 2-fluoro-3-(trifluoromethyl)benzyl alcohol has been reported. oakwoodchemical.comsigmaaldrich.com

Fluorine itself is often used as a bioisostere for hydrogen or a hydroxyl group. nih.govacs.org Its small size allows it to mimic hydrogen sterically, while its high electronegativity can profoundly influence the local electronic environment, affecting acidity, basicity, and susceptibility to metabolic attack. The replacement of the methoxy group with a difluoromethyl (CF2H) or a difluoroethyl group has also been explored as a strategy to mimic the methoxy group's steric and electronic features while improving metabolic stability. nih.gov

Conformational Control through Fluorine Introduction

The introduction of a fluorine atom, particularly in the ortho position to another substituent, can have a significant impact on the molecule's conformational preferences. rsc.orgresearchgate.net This is due to a combination of steric and electronic effects, including dipole-dipole interactions and the potential for intramolecular hydrogen bonding between the fluorine and the hydroxyl proton of the benzylic alcohol.

In this compound, the ortho-fluorine atom can influence the orientation of the hydroxymethyl group. longdom.orgresearchgate.net Computational and spectroscopic studies have shown that ortho-fluorination in benzyl (B1604629) alcohols can lead to an intramolecular OH···F hydrogen bond, which stabilizes a specific conformation. longdom.orgrsc.org This conformational locking can be advantageous in drug design, as it can pre-organize the molecule into a bioactive conformation for binding to a biological target, potentially increasing potency and selectivity. The interplay between the ortho-fluorine and the meta-methoxy group will further modulate the electronic and conformational landscape of the aromatic ring. rsc.org

Synthesis of Fluorinated Chalcones and Related Aromatic Derivatives

Fluorinated chalcones are a significant class of compounds in medicinal chemistry, often synthesized through the Claisen-Schmidt condensation. nih.gov This reaction involves the base- or acid-catalyzed condensation of an aromatic aldehyde with an acetophenone (B1666503). wikipedia.org The precursor to this compound, 2-fluoro-3-methoxybenzaldehyde, is a key building block for the synthesis of corresponding fluorinated chalcones. ossila.comnih.gov

The general synthesis of chalcones via the Claisen-Schmidt condensation proceeds by the reaction of a substituted benzaldehyde (B42025) with a substituted acetophenone in the presence of a catalyst. nevolab.de The reaction can be carried out under various conditions, including using strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in a polar solvent such as methanol (B129727) or ethanol, or under acidic conditions. nih.govnih.gov

In a typical base-catalyzed synthesis, the hydroxide ion removes a proton from the α-carbon of the acetophenone, forming an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. The resulting aldol (B89426) addition product readily undergoes dehydration to yield the stable α,β-unsaturated ketone, the chalcone (B49325). nih.gov

The synthesis of fluorinated chalcones using 2-fluoro-3-methoxybenzaldehyde would involve its reaction with various acetophenones. For example, the reaction with acetophenone would yield (E)-1-phenyl-3-(2-fluoro-3-methoxyphenyl)prop-2-en-1-one. The presence of the fluorine and methoxy groups on the benzaldehyde ring can influence the reactivity of the carbonyl group and the properties of the resulting chalcone.

Research on the synthesis of related fluorinated and methoxy-substituted chalcones has provided detailed insights into the reaction conditions. For instance, a study on the reaction of 2',4',6'-trimethoxyacetophenone (B1218526) with various fluorine-substituted benzaldehydes highlighted the importance of the solvent. While methanol is a common solvent, its use with di- and tri-fluorine-substituted benzaldehydes can lead to nucleophilic aromatic substitution (SNAr) where a fluorine atom is replaced by a methoxy group. Using a non-nucleophilic solvent like tetrahydrofuran (B95107) (THF) can prevent this side reaction and yield the desired fluorinated chalcone with high selectivity. acgpubs.org

Table 2: Examples of Claisen-Schmidt Condensation for the Synthesis of Fluorinated Chalcones

| Aldehyde | Ketone | Catalyst/Solvent | Product | Yield |

|---|---|---|---|---|

| 2-Fluorobenzaldehyde | Acetophenone | NaOH / H2O | (E)-3-(2-Fluorophenyl)-1-phenylprop-2-en-1-one | Good |

| 4-Fluorobenzaldehyde | 4-Hydroxyacetophenone | SOCl2 / EtOH | (E)-3-(4-Fluorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | Excellent |

| 2-Fluoro-4-methoxybenzaldehyde | 2',4',6'-Trimethoxyacetophenone | KOH / THF | (E)-3-(2-Fluoro-4-methoxyphenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | High |

| 3-Hydroxy-4-methoxybenzaldehyde | 3-Fluoro-4-methoxyacetophenone | KOH / Methanol | (E)-1-(3-Fluoro-4-methoxyphenyl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-en-1-one | Good |

This table presents examples of synthetic routes to various fluorinated chalcones, demonstrating the versatility of the Claisen-Schmidt condensation. nih.govacgpubs.org

The synthesis of these derivatives is of high interest due to their potential biological activities, which are influenced by the substitution pattern on the aromatic rings. The presence of both fluorine and methoxy groups in the chalcone structure can modulate its electronic and steric properties, affecting its interaction with biological targets.

Advanced Characterization and Analytical Techniques

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the identity and purity of 2-Fluoro-3-methoxybenzyl alcohol, offering detailed insights into its complex structure.

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound in solution. By analyzing the magnetic properties of its ¹H, ¹³C, and ¹⁹F nuclei, a complete picture of the molecular framework can be assembled.

One-dimensional NMR spectroscopy provides fundamental information about the chemical environment, connectivity, and number of each type of nucleus.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons and their neighboring atoms. The aromatic region typically shows complex splitting patterns due to coupling between protons and the fluorine atom. The benzylic protons of the -CH₂OH group usually appear as a singlet or a doublet if coupled to the hydroxyl proton, while the methoxy (B1213986) protons (-OCH₃) resonate as a sharp singlet. The hydroxyl proton itself is often a broad singlet, and its chemical shift can be concentration and solvent-dependent.

¹³C NMR: The carbon NMR spectrum indicates the number of chemically non-equivalent carbon atoms. The presence of the electronegative fluorine atom significantly influences the chemical shifts of the aromatic carbons, causing characteristic splitting patterns (C-F coupling) that are invaluable for assigning the substitution pattern on the benzene (B151609) ring. rsc.org For instance, the carbon directly bonded to fluorine (C-2) exhibits a large one-bond coupling constant (¹JC-F).

¹⁹F NMR: As a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is highly sensitive. huji.ac.il The spectrum for this compound would show a single resonance, and its chemical shift provides information about the electronic environment of the fluorine atom. azom.com Couplings to nearby protons (H-F coupling) can provide further structural confirmation. huji.ac.il

| Nucleus | Parameter | Expected Characteristics |

|---|---|---|

| ¹H | Aromatic Protons (3H) | Complex multiplets in the range of δ 6.8-7.4 ppm |

| Benzylic Protons (-CH₂OH, 2H) | Singlet or doublet around δ 4.6-4.7 ppm | |

| Methoxy Protons (-OCH₃, 3H) | Sharp singlet around δ 3.8-3.9 ppm | |

| ¹³C | Aromatic Carbons | Resonances between δ 110-160 ppm, with characteristic C-F coupling constants |

| Benzylic Carbon (-CH₂OH) | Resonance around δ 59-65 ppm | |

| Methoxy Carbon (-OCH₃) | Resonance around δ 56 ppm | |

| ¹⁹F | Aromatic Fluorine | A single multiplet, with its chemical shift influenced by the methoxy and benzyl (B1604629) alcohol groups |

Variable Temperature (VT) NMR is a powerful technique for studying the conformational dynamics of molecules. nih.gov For this compound, rotation around the single bond connecting the hydroxymethyl group (-CH₂OH) to the substituted benzene ring may be sterically hindered to some extent by the adjacent fluorine and methoxy groups.

At room temperature, this rotation is typically fast on the NMR timescale, resulting in an averaged spectrum. However, by lowering the temperature, this rotation could be slowed down. If the energy barrier to rotation is sufficiently high, distinct signals for the different conformers (rotamers) might be observed at low temperatures. This would lead to a decoalescence of specific NMR signals as the temperature is decreased. While true atropisomers (conformational isomers that are stable enough to be isolated) are unlikely in this case due to the small size of the hydroxymethyl group, VT-NMR could provide quantitative data on the energy barriers associated with this internal rotation.

Two-dimensional EXchange SpectroscopY (2D EXSY) is an NMR experiment used to detect and quantify chemical exchange processes occurring on a timescale of seconds to milliseconds. northwestern.edunih.gov For this compound, EXSY could be employed to investigate several dynamic phenomena:

Hydroxyl Proton Exchange: The proton of the alcohol group (-OH) can exchange with other protic species in the sample, such as trace water or other alcohol molecules. science.gov An EXSY experiment would show cross-peaks connecting the hydroxyl proton resonance with the resonance of the species it is exchanging with (e.g., the water peak), allowing for the determination of the exchange rate.

Conformational Exchange: If VT-NMR studies reveal the presence of distinct conformers at low temperatures, an EXSY experiment could be used to directly observe the exchange between these conformers as the temperature is raised towards the coalescence point. science.gov The presence of cross-peaks between the signals of the different conformers would provide direct evidence of the dynamic equilibrium and allow for the quantification of the exchange kinetics.

Mass spectrometry is a crucial analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. nih.gov For this compound (C₈H₉FO₂), the monoisotopic mass is approximately 156.06 Da. uni.lu

In a typical electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 156. Subsequent fragmentation would likely involve the loss of stable neutral molecules or radicals. Common fragmentation pathways for benzyl alcohols include:

Loss of a hydrogen atom to form an [M-H]⁺ ion (m/z 155).

Loss of the hydroxyl group (-OH) to form an [M-OH]⁺ ion (m/z 139).

Loss of water (-H₂O) to form an [M-H₂O]⁺ ion (m/z 138).

Loss of the hydroxymethyl radical (-•CH₂OH) to form the 2-fluoro-3-methoxybenzene cation (m/z 125).

High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule and its fragments with high accuracy, confirming the molecular formula. Softer ionization techniques like electrospray ionization (ESI) or chemical ionization (CI) would likely show a prominent protonated molecule [M+H]⁺ at m/z 157.06593 or adducts with sodium [M+Na]⁺ at m/z 179.04787. uni.lu

| Adduct/Fragment | Formula | Predicted m/z |

|---|---|---|

| [M]⁺ | [C₈H₉FO₂]⁺ | 156.05810 |

| [M+H]⁺ | [C₈H₁₀FO₂]⁺ | 157.06593 uni.lu |

| [M+Na]⁺ | [C₈H₉FO₂Na]⁺ | 179.04787 uni.lu |

| [M-H₂O]⁺ | [C₈H₇F]⁺ | 138.04805 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. nist.gov The IR spectrum of this compound would display several characteristic absorption bands that confirm its structure.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Alcohol (O-H) | Stretching, broad | ~3200-3600 |

| Aromatic (C-H) | Stretching | ~3000-3100 |

| Aliphatic (C-H in -CH₂- and -OCH₃) | Stretching | ~2850-3000 |

| Aromatic (C=C) | Stretching | ~1450-1600 |

| Ether (Aryl-O-CH₃) & Alcohol (C-O) | Stretching | ~1000-1300 |

| Fluoroaromatic (C-F) | Stretching | ~1200-1270 |

The presence of a broad band in the region of 3200-3600 cm⁻¹ is a clear indicator of the hydroxyl (-OH) group, with the broadening due to intermolecular hydrogen bonding. Sharp peaks just above 3000 cm⁻¹ correspond to aromatic C-H stretches, while those just below 3000 cm⁻¹ are from the aliphatic C-H bonds of the methylene (B1212753) and methoxy groups. The fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of absorptions, including the strong C-O stretching of the alcohol and ether groups, and a characteristic strong absorption for the C-F bond. nist.govnist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Crystallographic Analysis

Crystallographic techniques are indispensable for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical method used to determine the precise atomic and molecular structure of a crystal. The technique involves directing a beam of X-rays onto a crystalline sample and measuring the angles and intensities of the diffracted beams. This diffraction pattern is then used to generate a three-dimensional electron density map of the crystal, from which the mean positions of the atoms can be determined, as well as their chemical bonds and other structural information. sigmaaldrich.com

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the most definitive method for determining the molecular structure of a crystalline solid. This technique requires a single, high-quality crystal of the compound, typically at least 0.1 mm in each dimension. sigmaaldrich.com The crystal is mounted on a diffractometer and rotated in a beam of monochromatic X-rays. The resulting diffraction pattern is a unique fingerprint of the crystal's internal structure.

A single-crystal X-ray diffraction study of this compound would yield precise information on:

Unit cell dimensions: The size and shape of the basic repeating unit of the crystal lattice.

Space group: The symmetry elements present in the crystal structure.

Atomic coordinates: The precise position of each atom within the unit cell.

Intermolecular interactions: The presence and nature of hydrogen bonds and other non-covalent interactions that dictate the crystal packing.

Although no specific single-crystal X-ray diffraction studies for this compound have been published, this technique remains the gold standard for unequivocal structure elucidation of crystalline solids.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are fundamental for the separation, identification, and quantification of the components of a mixture. For this compound, these methods are essential for assessing its purity and, if it were synthesized as a racemate, for separating its enantiomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity assessment of pharmaceutical intermediates and active ingredients. A typical HPLC method for a moderately polar compound like this compound would involve a reversed-phase column and a mobile phase consisting of a mixture of water and an organic solvent. sielc.comjpionline.org

A hypothetical HPLC method for the purity analysis of this compound is outlined in the table below. The retention time of the main peak would be used for identification, and the peak area would be used for quantification to determine the purity. Impurities would appear as separate peaks at different retention times. researchgate.net

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 270 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Supercritical Fluid Chromatography (SFC) for Enantiomeric Excess Determination

Since this compound is a chiral molecule, it can exist as a pair of enantiomers. Supercritical Fluid Chromatography (SFC) is a powerful technique for the separation of enantiomers, offering advantages such as faster analysis times and reduced solvent consumption compared to HPLC. selvita.com SFC is particularly well-suited for the separation of fluorinated compounds. perkinelmer.com

For the determination of the enantiomeric excess (e.e.) of a sample of this compound, a chiral stationary phase (CSP) would be employed. The mobile phase typically consists of supercritical carbon dioxide mixed with a small amount of an alcohol modifier. The two enantiomers would interact differently with the chiral stationary phase, leading to their separation and elution at different times. chromatographyonline.com

A potential SFC method for the enantiomeric separation of this compound is detailed in the following table.

| Parameter | Value |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Supercritical CO2 / Methanol (B129727) (gradient or isocratic) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Detection | UV at 270 nm |

| Column Temperature | 40 °C |

Electrochemical Characterization Techniques

Electrochemical techniques can provide valuable insights into the redox properties of a molecule. For this compound, techniques such as cyclic voltammetry could be used to study its oxidation and reduction behavior. The presence of the electron-donating methoxy group and the electron-withdrawing fluorine atom on the aromatic ring would influence the electron density and, consequently, its electrochemical properties. nii.ac.jpresearchgate.net

Cyclic Voltammetry for Redox Behavior and Electrode Reaction Estimation

Cyclic voltammetry is a potent electrochemical technique utilized to investigate the oxidation and reduction processes of a substance. In the context of this compound, this method would involve applying a linearly varying potential to a working electrode immersed in a solution of the compound and observing the resulting current. The generated voltammogram, a plot of current versus applied potential, reveals crucial information about the compound's redox behavior.

While specific experimental data for the cyclic voltammetry of this compound is not extensively available in public literature, the electrochemical behavior of structurally related benzyl alcohols and methoxy-substituted aromatic compounds allows for a theoretical estimation of its electrode reactions. For instance, the electrochemical deprotection of para-methoxybenzyl (PMB) ethers has been studied, which involves the oxidation of the methoxybenzyl group. researchgate.net This suggests that the methoxy group in this compound could be a site of electrochemical activity.

The presence of the electron-withdrawing fluorine atom and the electron-donating methoxy group on the benzene ring is expected to influence the oxidation and reduction potentials of the alcohol functional group. The voltammogram would likely exhibit peaks corresponding to the oxidation of the alcohol to an aldehyde or carboxylic acid, and potentially the reduction of the aromatic ring under specific conditions. The position and shape of these peaks would provide insight into the thermodynamics and kinetics of the electron transfer processes.

Kinetic Parameter Studies from Cyclic Voltammograms

Beyond identifying redox events, cyclic voltammograms of this compound can be analyzed to determine important kinetic parameters of the electrode reactions. By performing cyclic voltammetry experiments at various scan rates (ν), one can ascertain whether the electrochemical process is diffusion-controlled or adsorption-controlled. isroset.orgmdpi.com

For a diffusion-controlled process, a linear relationship is expected between the peak current (ip) and the square root of the scan rate (ν1/2). mdpi.com Conversely, a linear relationship between ip and ν would indicate an adsorption-controlled process. mdpi.com Studies on related compounds have often found the processes to be diffusion-controlled. isroset.org

Further analysis of the voltammetric data allows for the determination of the transfer coefficient (α) and the heterogeneous rate constant (k0). These parameters quantify the kinetics of the electron transfer at the electrode surface. The relationship between the peak potential (Ep) and the logarithm of the scan rate (log ν) can be used to estimate these values. mdpi.com

The following table outlines the key kinetic parameters that can be derived from cyclic voltammetry and the methods for their determination:

| Kinetic Parameter | Symbol | Method of Determination from Cyclic Voltammogram | Significance |

| Peak Current | ip | Directly measured from the voltammogram. | Proportional to the concentration of the analyte and the square root of the scan rate for a reversible system. |

| Peak Potential | Ep | The potential at which the peak current is observed. | Provides information about the thermodynamic ease of the redox reaction. |

| Transfer Coefficient | α | Determined from the slope of the plot of Ep vs. log(ν). | Represents the fraction of the applied potential that facilitates the forward reaction. |

| Heterogeneous Rate Constant | k0 | Calculated using the Nicholson method or other established electrochemical equations. | Measures the rate of electron transfer between the electrode and the analyte. |

| Diffusion Coefficient | D | Can be calculated from the Randles-Sevcik equation if the process is diffusion-controlled. | Quantifies the rate of mass transport of the analyte to the electrode surface. |

By systematically varying experimental conditions such as pH and solvent, a comprehensive understanding of the reaction mechanism and the factors influencing the kinetics of the electrochemical reactions of this compound can be achieved. isroset.orgmdpi.com

Future Directions and Emerging Research Avenues

Exploration of Novel Catalytic Systems for Synthesis

The synthesis of substituted benzyl (B1604629) alcohols, including 2-Fluoro-3-methoxybenzyl alcohol, is poised to benefit from the development of innovative catalytic systems that offer greater efficiency, selectivity, and sustainability. Current research in organic synthesis points toward several promising strategies. Dual catalytic systems, such as the combination of nickel and photoredox catalysts, have shown success in the enantioselective synthesis of chiral secondary benzylic alcohols under mild conditions. wikipedia.org Similarly, visible-light-induced cobalt catalysis represents another avenue for achieving asymmetric additions to form chiral benzyl alcohols. wikipedia.org

Future research could focus on adapting these state-of-the-art methods for the specific synthesis of this compound and its derivatives. The development of magnetically separable and reusable nanocatalysts, such as Nickel Ferrite (NiFe₂O₄) nanoparticles, offers a green chemistry approach for the selective oxidation of benzyl alcohols, which could be relevant for transformations of the target compound. nih.gov Furthermore, metal-free catalytic systems, which may utilize visible light photocatalysis with molecular oxygen as the terminal oxidant or employ biocatalysts like laccase, are gaining traction and could provide more sustainable synthetic routes. nih.govnih.gov

| Catalytic System Type | Example Catalyst/Method | Potential Advantage for Synthesis | Reference |

| Dual Catalysis | Nickel/Photoredox System | Enantioselective synthesis, mild conditions | wikipedia.org |

| Visible-Light Catalysis | Cobalt-Catalyzed Reductive Addition | High yield and enantioselectivity for chiral alcohols | wikipedia.org |

| Nanocatalysis | NiFe₂O₄ Nanoparticles | Reusable catalyst, mild reaction conditions | nih.gov |

| Palladium Catalysis | Palladium(II)/(IV) Catalysis | Direct C(sp³)–H fluorination of benzylic positions | organic-chemistry.org |

| Biocatalysis | Laccase Enzymes | Green and selective oxidation | nih.gov |

| Metal-Free Catalysis | Diazoalkane coupling with H₂O | Avoids heavy metal contamination | nih.gov |

Advanced Applications in Chemical Biology

The field of chemical biology, which employs chemical tools to study and manipulate biological systems, offers fertile ground for the application of this compound. Its structure is well-suited for development into chemical probes for imaging and metabolic labeling.

Bioorthogonal chemistry, which involves reactions that can occur in living systems without interfering with native biochemical processes, is a key area of opportunity. wikipedia.orgnih.gov The benzyl alcohol group can act as a chemical handle for attaching bioorthogonal functional groups, such as azides or cyclooctynes, enabling its participation in "click chemistry" reactions for in-vivo labeling of biomolecules. wikipedia.org

Furthermore, the fluorine atom provides a unique spectroscopic signature. It can be used as a sensitive reporter for ¹⁹F NMR spectroscopy to study protein-ligand interactions or cellular uptake. Crucially, the fluorine atom can be substituted with the positron-emitting isotope ¹⁸F. This opens the door to developing Positron Emission Tomography (PET) imaging agents. For instance, ¹⁸F-labeled benzyldiamine derivatives have been successfully developed as PET probes for visualizing cerebral β-amyloid plaques, a hallmark of Alzheimer's disease, demonstrating the viability of this approach for fluorinated benzyl scaffolds. nih.gov The synthesis of isotopically labeled versions of the compound could also aid in studying metabolic pathways and enzyme mechanisms. nih.gov

Development of Next-Generation Therapeutics Based on the this compound Core Structure